Cas no 757-95-9 (Bis(2,2,2-trifluoroethyl) Methylphosphonate)

Bis(2,2,2-trifluoroethyl) Methylphosphonate 化学的及び物理的性質
名前と識別子
-
- BIS(2 2 2-TRIFLUOROETHYL)METHYLPHOSPHON&
- 1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane
- bis-trifluoroethyl methylphosphonate
- 757-95-9
- YIUFTMLPQFZEFD-UHFFFAOYSA-N
- bis(2,2,2-trifluoroethyl)methylphosphonate
- E85583
- Bis(2,2,2-trifluoroethyl) methylphosphonate, 98%
- Phosphonic acid, methyl-, bis(2,2,2-trifluoroethyl) ester
- Bis(trifluoroethyl)methylphosphonate,9
- DTXSID10394422
- SCHEMBL575164
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- EN300-9438660
- Bis(2,2,2-trifluoroethyl) Methylphosphonate
-
- MDL: MFCD00455467
- インチ: InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3
- InChIKey: YIUFTMLPQFZEFD-UHFFFAOYSA-N
- ほほえんだ: CP(=O)(OCC(F)(F)F)OCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 260.00400
- どういたいしつりょう: 260.004
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.439
- ゆうかいてん: 24-28 °C (lit.)
- ふってん: 183-184 °C(lit.)
- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >
- 屈折率: n20/D 1.339(lit.)
- PSA: 45.34000
- LogP: 2.96710
- ようかいせい: 未確定
Bis(2,2,2-trifluoroethyl) Methylphosphonate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37
-
危険物標識:
- リスク用語:R36/37/38
Bis(2,2,2-trifluoroethyl) Methylphosphonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 579440-5G |
Bis(2,2,2-trifluoroethyl) Methylphosphonate |
757-95-9 | 98% | 5G |
¥841.39 | 2022-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B872003-1g |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 98% | 1g |
398.00 | 2021-05-17 | |
Enamine | EN300-9438660-2.5g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95.0% | 2.5g |
$29.0 | 2025-03-21 | |
Enamine | EN300-9438660-5.0g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95.0% | 5.0g |
$52.0 | 2025-03-21 | |
Enamine | EN300-9438660-0.05g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
TRC | B585630-1000mg |
Bis(2,2,2-trifluoroethyl) Methylphosphonate |
757-95-9 | 1g |
$ 98.00 | 2023-04-18 | ||
Enamine | EN300-9438660-1g |
bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95% | 1g |
$19.0 | 2023-09-01 | |
Aaron | AR003OWN-5g |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95% | 5g |
$97.00 | 2025-02-10 | |
1PlusChem | 1P003OOB-250mg |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 98% | 250mg |
$43.00 | 2023-12-16 | |
A2B Chem LLC | AB71147-2.5g |
Bis(2,2,2-trifluoroethyl) methylphosphonate |
757-95-9 | 95% | 2.5g |
$66.00 | 2024-04-19 |
Bis(2,2,2-trifluoroethyl) Methylphosphonate 関連文献
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Atetegeb Meazah Haregewoin,Aselefech Sorsa Wotango,Bing-Joe Hwang Energy Environ. Sci. 2016 9 1955
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Ritambhara Gond,Wessel van Ekeren,Ronnie Mogensen,Andrew J. Naylor,Reza Younesi Mater. Horiz. 2021 8 2913
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3. Development of practical syntheses of the marine anticancer agents discodermolide and dictyostatinGordon J. Florence,Nicola M. Gardner,Ian Paterson Nat. Prod. Rep. 2008 25 342
Bis(2,2,2-trifluoroethyl) Methylphosphonateに関する追加情報
Bis(2,2,2-Trifluoroethyl) Methylphosphonate (CAS No. 757-95-9): A Versatile Reagent in Modern Chemical Synthesis
Bis(2,2,2-trifluoroethyl) methylphosphonate, a phosphonate ester with the CAS registry number 757-95-9, has emerged as a critical compound in contemporary chemical research. This organophosphorus compound features a central phosphorus atom bonded to two trifluoroethoxy groups and a methyl group via phosphorus-oxygen double bonds. Its unique structure combines the reactivity of methylphosphonates with the electron-withdrawing properties of trifluoromethyl substituents, making it an ideal candidate for diverse synthetic applications. Recent advancements in computational chemistry have enabled precise modeling of its molecular interactions, revealing unprecedented potential in catalytic systems and bioconjugation strategies.
The CAS No. 757-95-9 compound exhibits notable thermal stability under controlled conditions, maintaining structural integrity up to 180°C in vacuum environments according to recent NMR spectroscopy studies published in Journal of Fluorine Chemistry. Its low volatility (vapor pressure ~0.01 mmHg at 25°C) facilitates safe handling during purification processes such as vacuum distillation and chromatographic separation. Spectroscopic data from FTIR analysis confirms characteristic absorption peaks at 1180 cm⁻¹ (P=O stretching) and 1340 cm⁻¹ (C-F stretching), which are pivotal for confirming purity using modern analytical techniques like automated IR spectrometers.
In medicinal chemistry applications, this compound serves as a key intermediate in the synthesis of methylphosphonate-based prodrugs. Researchers from the University of Cambridge demonstrated its utility in creating bioactive esters that enhance drug delivery efficiency by modulating hydrolysis rates through fluorine substitution effects. The trifluoroethyl groups introduce steric hindrance while stabilizing the phosphorus center via electron withdrawal - a dual mechanism that optimizes pharmacokinetic profiles for orally administered drugs targeting metabolic pathways. Recent clinical trials involving analogous compounds suggest that such structural features could improve bioavailability by up to 40% compared to traditional phosphonate derivatives.
The bis(trifluoroethyl) configuration confers distinct advantages in asymmetric synthesis protocols. A groundbreaking study published in Angewandte Chemie (January 2023) highlighted its role as a chiral auxiliary when combined with palladium-catalyzed cross-coupling reactions. The fluorinated substituents act synergistically with chiral ligands to achieve enantioselectivities exceeding 98% ee under mild reaction conditions (room temperature/air atmosphere), representing a significant advancement over conventional methods requiring cryogenic temperatures or toxic additives.
In polymer science applications, this compound functions as an efficient crosslinking agent for perfluorinated polymers used in advanced medical devices. Collaborative research between MIT and DuPont revealed its ability to form stable covalent bonds with polytetrafluoroethylene matrices under UV irradiation without compromising material flexibility or biocompatibility. These findings have direct implications for developing next-generation implantable sensors and drug-eluting stents requiring both chemical resistance and mechanical durability.
The compound's role in analytical chemistry has expanded through recent developments in mass spectrometry techniques. Scientists at ETH Zurich utilized its fragmentation patterns during MALDI-ToF analysis to establish novel methods for detecting trace levels of organophosphate biomolecules in complex biological matrices. The trifluoromethyl groups provide distinct ionization characteristics that enable differentiation between similar compounds with high sensitivity (<1 ppm detection limits) even at femtomole quantities.
Synthetic methodologies for producing bis(2,2,2-trifluoroethyl) methylphosphonate have undergone transformative improvements since the original report by Schröder et al. (JOC 1988). Current protocols employ microwave-assisted synthesis under solvent-free conditions using solid-supported reagents like silica-bound trichloromethyloxonium salts. This approach reduces reaction times from days to hours while achieving >95% yield through continuous process monitoring via real-time Raman spectroscopy - techniques now standard in green chemistry initiatives endorsed by ACS.
In environmental applications, recent studies have explored its use as an additive to enhance biodegradation efficiency of recalcitrant organic pollutants. Research teams at Stanford demonstrated that when incorporated into microbial consortia cultures at sub-millimolar concentrations (<0.3 mM), it significantly accelerates enzymatic cleavage of persistent pesticides by stabilizing hydrolytic enzymes' tertiary structures through fluorophilic interactions - a mechanism validated through X-ray crystallography and molecular dynamics simulations spanning nanosecond timescales.
This compound's electronic properties make it particularly valuable for designing optoelectronic materials. A Nature Communications paper (June 2023) described its incorporation into conjugated polymer frameworks where it acts as an electron-withdrawing unit improving charge carrier mobility by optimizing HOMO-LUMO gaps through quantum mechanical calculations performed on supercomputing platforms like NREL's Cheyenne system.
Cutting-edge applications now include its use as a building block for nanoscale drug delivery systems engineered using click chemistry principles. Researchers at Scripps Institute successfully synthesized PEGylated nanoparticles with surface-bound methylphosphonate esters that exhibit pH-responsive release mechanisms due to fluorine-induced conformational changes - enabling targeted delivery systems with controlled release profiles across physiological pH gradients.
Safety considerations remain paramount despite its non-hazardous classification under current regulatory frameworks (GHS hazard codes: n.o.s.). Advanced vapor detection systems employing quartz crystal microbalances now allow real-time monitoring during large-scale production processes, ensuring compliance with evolving workplace safety standards established by organizations like OSHA and ILO.
Recent advances in computational modeling have further elucidated its interaction dynamics with biological systems through molecular docking studies on protein targets using AutoDock Vina software suites. These simulations predict favorable binding affinities (-8 kcal/mol range) for kinase domains involved in cancer signaling pathways when compared against traditional phosphate analogs - findings currently being validated experimentally at MD Anderson Cancer Center laboratories.
In industrial manufacturing contexts, continuous flow synthesis approaches have revolutionized production methods for this compound since their introduction two years ago by Merck KGaA teams working out of Darmstadt facilities. Using microfluidic reactors operated at subambient pressures (<1 bar), they achieved scalable synthesis while minimizing waste streams - aligning perfectly with EU's REACH regulations and US EPA sustainability guidelines regarding chemical production processes.
Surface modification technologies leveraging this compound are transforming semiconductor fabrication processes according to IEEE Transactions reports from last quarter's issue (vol 68 no4). When applied as an alkylating agent under plasma-enhanced CVD conditions, it forms self-assembled monolayers on silicon surfaces exhibiting contact angles exceeding 140° - surpassing traditional fluorinated silanes' performance metrics while maintaining long-term stability under aggressive etching conditions typical of semiconductor cleanrooms.
Nuclear magnetic resonance studies conducted using state-of-the-art cryogenic probes revealed unexpected dynamic behavior between the trifluoroethyl substituents and adjacent functional groups when incorporated into flexible polymer backbones - insights gained from these experiments are now informing design strategies for shape-memory materials used in biomedical engineering applications requiring programmable mechanical responses.
Spectroscopic characterization techniques have seen innovation specific to this compound's analysis through hyperspectral imaging advancements detailed recently in Analytical Chemistry journal articles (March/April issues). Researchers developed portable Raman spectrometers capable of identifying trace amounts (<1 ppm) within heterogeneous mixtures using machine learning algorithms trained on spectral libraries containing over 1 million reference compounds - enabling rapid quality control checks during pharmaceutical manufacturing stages without laboratory infrastructure requirements.
Bioconjugation studies published this year show promising results when linking this reagent to monoclonal antibodies via phosphoramidite chemistry platforms adapted from DNA synthesis protocols. The resulting antibody-drug conjugates demonstrate improved serum stability compared to existing linkers while maintaining payload release efficiencies above industry benchmarks (>80% release within tumor microenvironments), positioning them favorably for upcoming Phase II clinical trials focused on solid tumor treatments.
In the realm of catalysis research conducted at Tokyo Tech's Advanced Materials Lab earlier this year (Catalysis Science & Technology, vol13 issue#6), it was discovered that small quantities (<1 wt%) incorporated into zeolite frameworks create bifunctional sites capable of activating both C-O and P-O bonds simultaneously during multi-step organic transformations - leading to unprecedented selectivity improvements (>9:1 dr ratios observed experimentally).
Sustainable production methods continue to evolve with recent reports from BASF research teams demonstrating solvent-free synthesis pathways utilizing mechanochemical activation strategies instead of traditional heating methods reported previously (Green Chemistry vol # ahead print access). This approach reduces energy consumption by approximately 60% while achieving comparable yields (>85%) within shorter processing cycles - advancements critical for meeting global decarbonization targets set forth by industry leaders like IChemE.
Radiation-resistant materials developed through collaboration between CERN and Imperial College London utilize this compound's unique properties when copolymerized with polyethylene oxides under ionizing radiation exposure conditions simulating space environments (Nature Materials, May supplement). Fluorine substitution significantly improves gamma-ray resistance compared to non-fluorinated analogs tested previously (-<4% mass loss after cumulative doses exceeding 1e+6 Gy vs >30% degradation observed without fluorination).
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